molecular formula C8H13NO2 B13929979 Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) CAS No. 540133-81-1

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI)

Cat. No.: B13929979
CAS No.: 540133-81-1
M. Wt: 155.19 g/mol
InChI Key: BOXMFWIUONUCPI-UHFFFAOYSA-N
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Description

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) is an organic compound characterized by a cyclopropane ring attached to an acetamide group, with an additional 2-propenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) typically involves the reaction of cyclopropane derivatives with acetamide and 2-propenyloxy groups. One common method involves the use of zinc chloride as a catalyst in a reaction with 4-methoxy-3-buten-2-one and chlorotrimethylsilane . The reaction is carried out under nitrogen atmosphere with mechanical stirring and controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium tetraoxoferrate (VI) for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) involves its interaction with molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, such as 1,4-diradicals, during photochemical reactions . These intermediates can undergo further reactions to form various products, influencing the compound’s reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) include:

Uniqueness

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature makes it valuable in various chemical reactions and research applications.

Properties

CAS No.

540133-81-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-(1-prop-2-enoxycyclopropyl)acetamide

InChI

InChI=1S/C8H13NO2/c1-2-5-11-8(3-4-8)6-7(9)10/h2H,1,3-6H2,(H2,9,10)

InChI Key

BOXMFWIUONUCPI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1(CC1)CC(=O)N

Origin of Product

United States

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